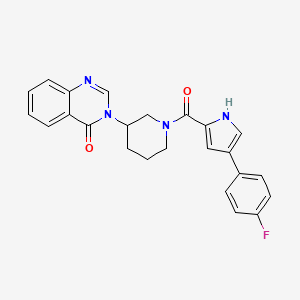

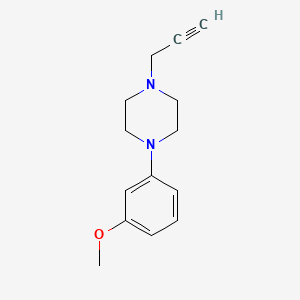

![molecular formula C26H21N7O4S2 B2920745 N-((5-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-4-苯基-4H-1,2,4-三唑-3-基)甲基)-4-甲基-3-硝基苯甲酰胺 CAS No. 391940-91-3](/img/structure/B2920745.png)

N-((5-((2-(苯并[d]噻唑-2-基氨基)-2-氧代乙基)硫)-4-苯基-4H-1,2,4-三唑-3-基)甲基)-4-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

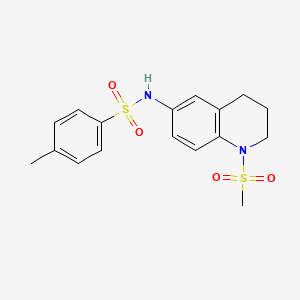

The compound contains several functional groups including a benzothiazole, a triazole, a nitro group, and an amide group. Benzothiazoles are aromatic heterocyclic compounds that have been studied for their potential biological activities . Triazoles are another class of heterocycles that are often used in medicinal chemistry due to their stability and versatility .

Synthesis Analysis

While the exact synthesis of this compound is not available, benzothiazoles can be synthesized through several methods, including the condensation of 2-aminobenzenethiols with carboxylic acids . Triazoles can be synthesized through the [3+2] cycloaddition of azides and alkynes, a reaction known as the Huisgen cycloaddition .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The exact structure would need to be determined through spectroscopic methods such as NMR .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack. The amide group could participate in condensation reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the nitro group could increase the compound’s polarity, affecting its solubility in different solvents .科学研究应用

合成和抗肿瘤评价

研究表明,苯并噻唑的新衍生物的合成和评价,显示出对包括宫颈癌、乳腺癌、结肠癌和喉癌在内的恶性人类细胞系以及正常人类成纤维细胞系具有细胞抑制活性 (Racané 等人,2006)。这表明该化合物在抗肿瘤应用中的潜力。

抗癌活性

进一步的研究重点关注含苯并噻唑部分的 4-噻唑烷酮的合成及其抗肿瘤活性的筛选。一些衍生物在各种癌细胞系中显示出显着的抗癌活性,包括白血病、黑色素瘤、肺癌、结肠癌、中枢神经系统癌、卵巢癌、肾癌、前列腺癌和乳腺癌 (Havrylyuk 等人,2010)。

抗菌和抗菌特性

苯并噻唑衍生物的化合物已被合成,并显示出对各种病原菌具有显着的抗菌和抗菌活性。这包括对噻二唑-2-胺的合成和抗菌筛选以及它们对细菌和真菌感染的功效的研究 (Desai 等人,2013)。

光学和电化学应用

苯并噻唑化合物也因其光学特性而被探索,某些衍生物表现出显着的发射并对皮肤感染和食物中毒引起的细菌具有良好的抗菌活性。这些发现表明它们在光学应用和抗菌剂中的潜在用途 (Mishra 等人,2020)。

缓蚀

对苯并噻唑衍生物作为缓蚀剂的研究表明,某些化合物在酸性溶液中对钢腐蚀提供了额外的稳定性和更高的缓蚀效率,表明它们在材料科学中的潜在应用 (Hu 等人,2016)。

作用机制

Target of Action

Similar compounds with a benzothiazole core have been reported to exhibit anti-inflammatory and anti-tubercular activities, suggesting potential targets could be cyclooxygenase enzymes (COX-1 and COX-2) and Mycobacterium tuberculosis, respectively.

Mode of Action

The exact mode of action of this compound is currently unknown. Based on the anti-inflammatory activity of structurally similar compounds , it can be hypothesized that this compound may inhibit the activity of COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins.

Biochemical Pathways

Inhibition of COX enzymes would prevent the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Result of Action

If it does inhibit cox enzymes as hypothesized, it could potentially reduce inflammation by decreasing the production of pro-inflammatory prostaglandins .

安全和危害

未来方向

属性

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21N7O4S2/c1-16-11-12-17(13-20(16)33(36)37)24(35)27-14-22-30-31-26(32(22)18-7-3-2-4-8-18)38-15-23(34)29-25-28-19-9-5-6-10-21(19)39-25/h2-13H,14-15H2,1H3,(H,27,35)(H,28,29,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKPZKHTASXVPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=NC5=CC=CC=C5S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21N7O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

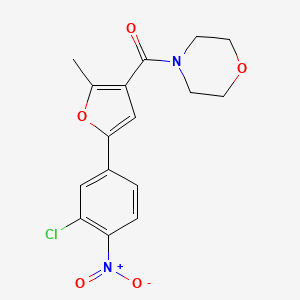

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2920667.png)

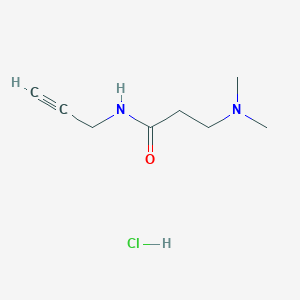

![3-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2920669.png)

![7-O-[alpha-L-rhamnosyl-(1->2)-beta-D-glucosyl]chrysoeriol](/img/structure/B2920679.png)

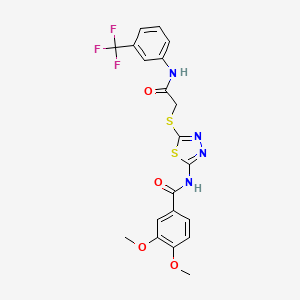

![2,6-difluoro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2920681.png)

![3-(3-chlorobenzyl)-1,7-dimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2920684.png)